1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridazin-3-yloxy)ethan-1-one
Description
The compound 1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridazin-3-yloxy)ethan-1-one features a structurally complex architecture comprising three distinct motifs:
A 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine core, which is a bicyclic heterocycle with fused triazole and pyridazine rings.
A 2-(pyridazin-3-yloxy)ethanone linker, providing a flexible spacer and additional hydrogen-bond acceptor sites.
Properties
IUPAC Name |
1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-pyridazin-3-yloxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c1-12-20-21-15-4-5-16(23-26(12)15)24-7-13-9-25(10-14(13)8-24)18(27)11-28-17-3-2-6-19-22-17/h2-6,13-14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZLUBXJSOKKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)COC5=NN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
AZD5153 (Bromodomain Inhibitor)
- Structure : Contains a [1,2,4]triazolo[4,3-b]pyridazine linked to a piperidine group and a bivalent aromatic system .
- Key Differences: AZD5153 uses a piperidine ring instead of the octahydropyrrolo-pyrrole, reducing steric hindrance. The ethanone linker in the target compound may enhance solubility compared to AZD5153’s rigid aromatic spacer.
- Bioactivity: AZD5153 exhibits nanomolar potency against BRD4 due to bivalent binding . The target compound’s octahydropyrrolo-pyrrole could similarly engage protein pockets but with distinct binding kinetics.
Compound 6 (Triazolo-Thiadiazinone Derivative)
- Structure : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one .
- Key Differences: Replaces the pyrrolo-pyrrole with a thiazolo-pyrimidine system, introducing sulfur-based hydrophobicity.
- Synthesis: Formed via reaction with monochloroacetic acid, a method adaptable to the target compound’s ethanone group .
Pyrrolo-Pyridazinone Derivatives
Pyrrolo[3,4-d]pyridazinone Derivatives (5a,b–6a,b)
- Structure: Feature a pyrrolo[3,4-d]pyridazinone core with arylpiperazine substituents .
- The pyridazin-3-yloxy group may improve water solubility compared to thioxo-oxadiazole substituents in these derivatives .
- Synthesis : Both classes utilize alkylation reactions, suggesting shared scalability for the target compound .
Triazolo-Thiadiazole Derivatives
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Structure : Triazolo-thiadiazoles with pyrazole substituents .
- Key Differences :
- Thiadiazole cores are less electron-deficient than pyridazine, altering reactivity in medicinal chemistry applications.
- Absence of a pyrrolo-pyrrole system limits three-dimensional interaction capabilities.
- Synthesis : Relies on stepwise heterocycle formation, contrasting with the target compound’s modular assembly .
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